molecular formula C8H13ClN2O B13430413 (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride CAS No. 1956434-78-8

(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B13430413
CAS No.: 1956434-78-8
M. Wt: 188.65 g/mol
InChI Key: SKJVRWVWDMKPFB-RGMNGODLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and (S)-1-phenylethylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of new diagnostic tools and therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-methylpyridin-2-yl)ethanamine;hydrochloride
  • (1S)-1-(5-ethoxypyridin-2-yl)ethanamine;hydrochloride
  • (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride

Uniqueness

(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

1956434-78-8

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(1S)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)8-4-3-7(11-2)5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1

InChI Key

SKJVRWVWDMKPFB-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)OC)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)OC)N.Cl

Origin of Product

United States

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